An In-depth Technical Guide to 4-Fluoro-1-isobutoxy-2-nitrobenzene: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Fluoro-1-isobutoxy-2-nitrobenzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-1-isobutoxy-2-nitrobenzene is a substituted nitroaromatic compound that serves as a pivotal intermediate in advanced organic synthesis. Its unique molecular architecture, featuring a nitro group, a fluorine atom, and an isobutoxy ether linkage on a benzene ring, provides a versatile platform for constructing complex molecules. The presence of these specific functional groups dictates its reactivity, making it particularly valuable in the fields of medicinal chemistry and materials science.
The electron-withdrawing nature of the nitro group significantly influences the molecule's chemical behavior, activating the aromatic ring for nucleophilic aromatic substitution (SNAr). This property, combined with the recognized benefits of incorporating fluorine into bioactive molecules—such as enhanced metabolic stability and binding affinity—positions 4-Fluoro-1-isobutoxy-2-nitrobenzene as a key building block in the development of novel pharmaceuticals and agrochemicals.[1][2] This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, providing researchers with the technical insights required for its effective utilization.
Core Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of 4-Fluoro-1-isobutoxy-2-nitrobenzene are fundamental to its handling, reaction setup, and purification. These properties are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 640768-03-2 | [3] |
| Molecular Formula | C₁₀H₁₂FNO₃ | Inferred |
| Molecular Weight | 213.20 g/mol | Inferred |
| Appearance | Not specified, likely a liquid or low-melting solid | Inferred |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Density | Not specified | |
| Solubility | Low water solubility is expected; soluble in common organic solvents | [4] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of 4-Fluoro-1-isobutoxy-2-nitrobenzene. While specific experimental spectra are not publicly available, a theoretical analysis based on its structure allows for the prediction of its key spectral features.[5]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the isobutoxy group. The aromatic region would display complex splitting patterns due to the coupling between the three adjacent ring protons and the fluorine atom. The isobutoxy group would present a doublet for the six methyl protons, a multiplet for the methine proton, and a doublet for the two methylene (-O-CH₂-) protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would reveal ten distinct carbon signals. The carbon atom attached to the fluorine would show a large coupling constant (¹J C-F). The chemical shifts of the aromatic carbons are significantly influenced by the electronic effects of the three different substituents.
-
IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups present. Characteristic absorption bands would include:
-
~1520 cm⁻¹ and ~1340 cm⁻¹: Strong asymmetric and symmetric stretching vibrations of the nitro group (N-O).
-
~1250-1000 cm⁻¹: C-F stretching and C-O-C (ether) stretching vibrations.
-
~3100-3000 cm⁻¹ and ~1600 cm⁻¹: Aromatic C-H and C=C stretching vibrations.
-
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 213.20, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the isobutoxy group or the nitro group.[6]
Synthesis and Experimental Protocols
The most logical and common synthetic route to 4-Fluoro-1-isobutoxy-2-nitrobenzene is through a nucleophilic aromatic substitution reaction (Williamson ether synthesis). This involves reacting a di-substituted fluoronitrobenzene precursor with isobutanol in the presence of a suitable base.
Generalized Synthesis Protocol: Nucleophilic Aromatic Substitution
This protocol describes the synthesis of 4-Fluoro-1-isobutoxy-2-nitrobenzene from 1,4-difluoro-2-nitrobenzene and isobutanol.
Materials:
-
1,4-difluoro-2-nitrobenzene
-
Isobutanol (2-methyl-1-propanol)
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and safety equipment
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-difluoro-2-nitrobenzene in the anhydrous solvent.
-
Addition of Reagents: Add an excess of isobutanol (typically 1.5 to 2 equivalents) to the solution. Then, add a slight excess of powdered anhydrous potassium carbonate (typically 1.5 equivalents).
-
Reaction: Heat the reaction mixture with vigorous stirring to a temperature between 80-120 °C. The optimal temperature will depend on the solvent used.
-
Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting material is consumed.[7]
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers and wash with water and then with a saturated brine solution. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]
-
Final Product: The resulting crude product can be further purified by column chromatography on silica gel to yield pure 4-Fluoro-1-isobutoxy-2-nitrobenzene.
Caption: Generalized workflow for the synthesis of 4-Fluoro-1-isobutoxy-2-nitrobenzene.
Chemical Reactivity and Applications
The reactivity of 4-Fluoro-1-isobutoxy-2-nitrobenzene is dominated by the interplay of its three functional groups, making it a versatile synthetic intermediate.
Reactivity Profile
-
Nucleophilic Aromatic Substitution (SNAr): The key feature of this molecule is the fluorine atom, which is activated towards nucleophilic displacement. The strong electron-withdrawing nitro group, positioned ortho to the fluorine, stabilizes the negatively charged Meisenheimer complex intermediate, thereby facilitating the substitution reaction.[8][9] This allows for the facile introduction of a wide range of nucleophiles (e.g., amines, thiols, other alkoxides) at the C-F position.[10]
-
Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine (-NH₂) using various established methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl, Fe/HCl). The resulting 5-fluoro-2-isobutoxyaniline is a highly valuable intermediate, as the aniline moiety can undergo a plethora of further chemical transformations, including diazotization, acylation, and sulfonylation.
-
Electrophilic Aromatic Substitution: The benzene ring is strongly deactivated by the nitro group, making electrophilic aromatic substitution reactions (such as nitration, halogenation, or Friedel-Crafts reactions) difficult and requiring harsh conditions.[11] Any substitution would be directed to the positions meta to the nitro group.
Caption: Key reaction pathways for 4-Fluoro-1-isobutoxy-2-nitrobenzene.
Applications in Drug Development and Beyond
The primary application of 4-Fluoro-1-isobutoxy-2-nitrobenzene is as a versatile building block for synthesizing higher-value, more complex molecules.
-
Pharmaceutical Intermediates: This compound is a precursor for the synthesis of active pharmaceutical ingredients (APIs). The ability to perform SNAr at the fluorine position and subsequently reduce the nitro group provides a powerful two-step strategy to create highly functionalized aniline derivatives. These structures are core components of many therapeutic agents, including kinase inhibitors for oncology and anti-inflammatory drugs.[9][12][13]
-
Agrochemicals: Similar to pharmaceuticals, the synthesis of modern herbicides, fungicides, and insecticides often relies on fluorinated aromatic intermediates to enhance efficacy and metabolic stability.
-
Materials Science: Nitroaromatic compounds can be used in the synthesis of specialty polymers and dyes. The reactivity of 4-Fluoro-1-isobutoxy-2-nitrobenzene allows for its incorporation into larger molecular frameworks with tailored electronic and physical properties.
Safety and Handling
As with any nitroaromatic compound, 4-Fluoro-1-isobutoxy-2-nitrobenzene should be handled with care in a well-ventilated area, preferably a chemical fume hood.[14]
-
Hazards: Based on data for similar compounds, it is expected to cause skin and eye irritation.[15] It may be harmful if inhaled or swallowed.[4][16]
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[14]
-
Handling: Avoid contact with skin, eyes, and clothing.[15] Prevent the formation of dust or aerosols. Keep away from heat and sources of ignition.[17]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[16]
References
-
PubChem. C12H8F2N2O4. [Link]
-
Wikipedia. 4-Fluoronitrobenzene. [Link]
-
Organic Syntheses. "Fluorobenzene". [Link]
-
ResearchGate. Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... [Link]
-
Research and Reviews. Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. [Link]
-
ResearchGate. (PDF) Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]
-
PMC. Contribution of Organofluorine Compounds to Pharmaceuticals. [Link]
-
University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
-
Chemistry LibreTexts. 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]
-
PMC. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
-
European Pharmaceutical Review. New molecule to improve pharmaceuticals draws inspiration from nature's toolbox. [Link]
-
NCBI. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Nitrobenzene. [Link]
-
SciSpace. Molecular structure, spectroscopic investigation (FT-IR, 1H NMR, 13C NMR and Mass) and quantum chemical calculations of Rutheniu. [Link]
-
Sema. Organic Chemistry Ir And Nmr Cheat Sheet. [Link]
-
YouTube. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. researchgate.net [researchgate.net]
- 3. 640768-03-2|4-Fluoro-1-isobutoxy-2-nitrobenzene|BLD Pharm [bldpharm.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. lehigh.edu [lehigh.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. 4-Fluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 4-溴-1-氟-2-硝基苯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 13. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. fishersci.com [fishersci.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
